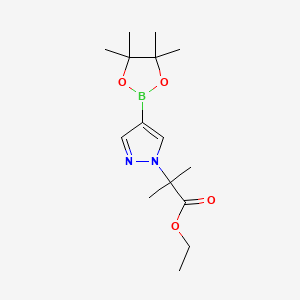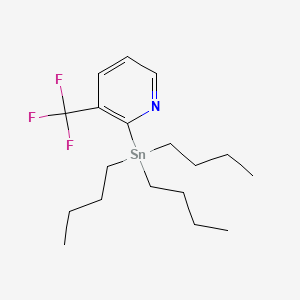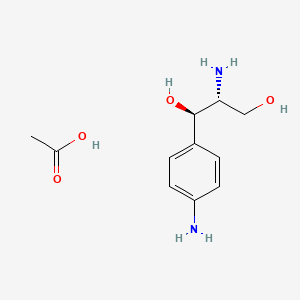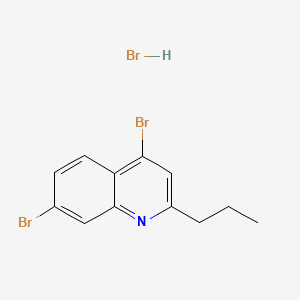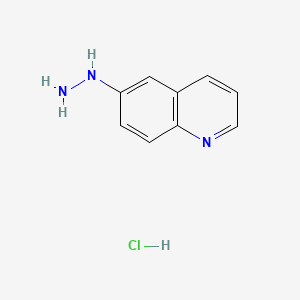
6-Hydrazinylquinoline hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular structure of 6-Hydrazinylquinoline hydrochloride is represented by the InChI code1S/C9H9N3.ClH/c10-12-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6,12H,10H2;1H . Physical And Chemical Properties Analysis
6-Hydrazinylquinoline hydrochloride has a molecular weight of 195.65. More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Studies have shown that derivatives of 6-Hydrazinylquinoline hydrochloride exhibit significant antibacterial and antifungal properties. For instance, new hydrazone compounds synthesized from 6-Hydrazinylquinoline have demonstrated growth inhibitory effects against Bacillus subtilis and Aspergillus niger, indicating their potential as antimicrobial agents (Le, Pham, & Nguyen, 2018). Additionally, novel derivatives containing the quinoline linkage have shown broad-spectrum antibacterial activity against various microorganisms, underscoring their promise in developing new antibacterial agents (Bhoi, Borad, Parmar, & Patel, 2015).
Antitumor and Antimicrobial Activities
Quinazolinone derivatives synthesized from 4-hydrazinylquinoline have been evaluated for their antitumor and antimicrobial activities. These compounds have shown activity against different human tumor cell lines and microbes, highlighting their potential in cancer therapy and infection control (Kassab, Gedawy, Mahmoud, & Khattab, 2016). Similarly, a series of NH-pyrazoline derivatives bearing the 4-aryloxy-7-chloroquinoline fragment synthesized from hydrazinylquinoline exhibited remarkable antitumor activity against 58 cancer cell lines, providing insights into the design of new antitumor agents (Montoya et al., 2014).
Detection of Gaseous Compounds
The use of 2-hydrazinoquinoline as a reactive matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) has been explored to detect gaseous carbonyl compounds. This methodology allows for the sensitive detection of aldehydes and ketones at ppm levels, demonstrating the compound's utility in analytical chemistry applications (Shigeri et al., 2016).
Green Chemistry Applications
A green chemistry approach has been developed for the synthesis of 5-hydrazinoquinoline derivatives using a heavy-metal-free reduction methodology. This process is significant for large-scale production, emphasizing the role of hydrazinylquinoline derivatives in sustainable chemical processes (Norris, Bezze, Franz, & Stivanello, 2009).
Synthesis of Heterocyclic Compounds
Hydrazinylquinoline is a key intermediate in the synthesis of a wide range of heterocyclic compounds, such as pyrazolothienotetrahydroisoquinolines and triazolo[3,4-a]thienotetrahydroisoquinolines. These compounds have been evaluated as antimicrobial agents, showcasing the compound's versatility in organic synthesis and drug discovery (Kamal, Radwan, & Zaki, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
quinolin-6-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-12-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6,12H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTZOVRQMIGNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NN)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120209-22-5, 103755-52-8 | |
| Record name | Quinoline, 6-hydrazinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120209-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 6-hydrazinyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103755-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydrazinylquinoline hydrochloride | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

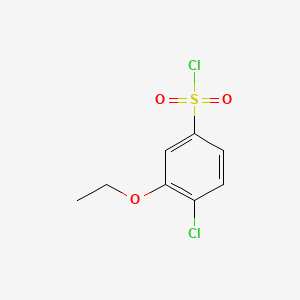
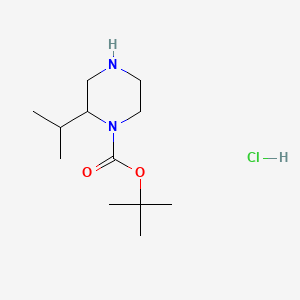
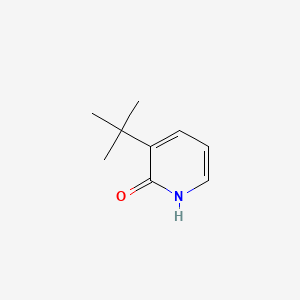
![2-Pyridinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-](/img/structure/B598212.png)

![Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B598217.png)
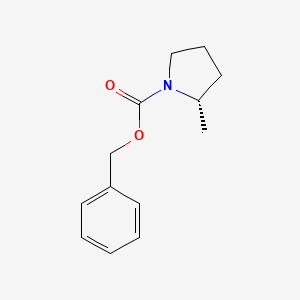
![6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B598220.png)
